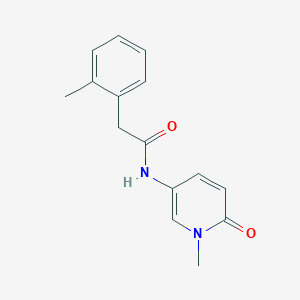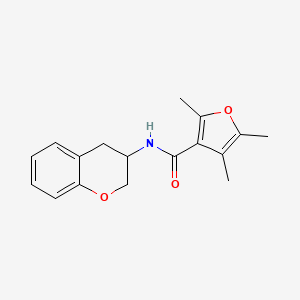![molecular formula C13H16BrNO B7527636 N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide, also known as BDDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BDDPA is a type of amide that has a cyclobutyl ring attached to a 3-bromophenyl group, and it is commonly used as a reagent in organic synthesis.
科学的研究の応用
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide has been widely used in scientific research as a reagent for organic synthesis. It has been utilized in the synthesis of various compounds such as cyclobutyl-containing heterocycles and amino acid derivatives. N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide has also been used in the synthesis of biologically active compounds such as potential anticancer agents and antibacterial agents.
作用機序
The mechanism of action of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide is not well understood, but it is believed to act as a nucleophile in organic reactions. The cyclobutyl ring attached to the 3-bromophenyl group can undergo ring-opening reactions, which allows for the formation of new carbon-carbon bonds. This property makes N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide useful in the synthesis of complex organic molecules.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide. However, it has been reported that N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent.
実験室実験の利点と制限
One advantage of using N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide in lab experiments is its high purity and yield. The optimized synthesis method allows for the production of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide with a purity of up to 99%. Another advantage is its versatility in organic synthesis, which allows for the synthesis of a wide range of compounds. However, one limitation is the limited information available on its toxicity and potential side effects, which may limit its use in certain applications.
将来の方向性
There are several future directions for research involving N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide. One area of interest is its potential as an antibacterial and anticancer agent. Further studies are needed to determine its mechanism of action and efficacy in vivo. Another area of research is the development of new synthetic methods for N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide and its derivatives, which may lead to the discovery of new compounds with unique properties.
Conclusion
In conclusion, N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to yield high purity N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide, and it has been utilized in the synthesis of various compounds. While its mechanism of action and potential side effects are not well understood, it has shown promise as an antibacterial and anticancer agent. Further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide involves the reaction of 3-bromobenzylamine with cyclobutanone in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The reaction proceeds via an imine intermediate, which is then reduced with sodium borohydride to yield N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide. This method has been optimized to yield high purity N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide with a yield of up to 80%.
特性
IUPAC Name |
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10(16)15-9-13(6-3-7-13)11-4-2-5-12(14)8-11/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDMBEYCKVWFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)
![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)
![N-[1-[4-fluoro-3-(2-oxopyrrolidin-1-yl)anilino]-1-oxopropan-2-yl]cyclopentanecarboxamide](/img/structure/B7527582.png)
![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)
![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)



![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7527614.png)
![2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile](/img/structure/B7527619.png)
![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)

![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)